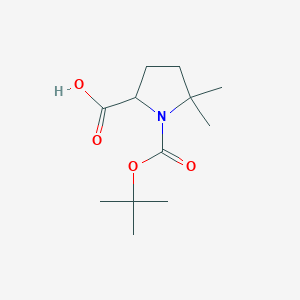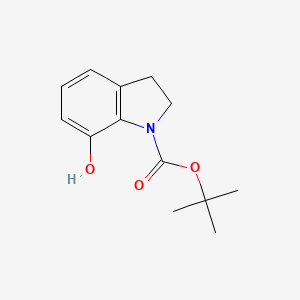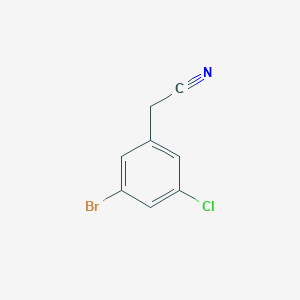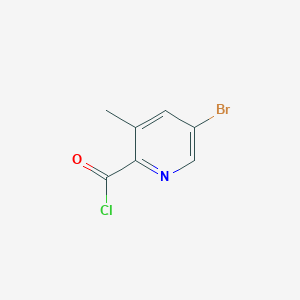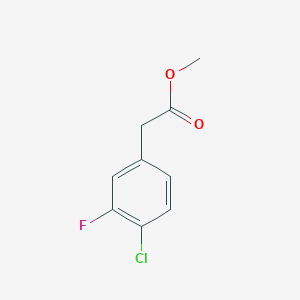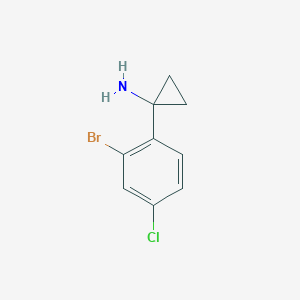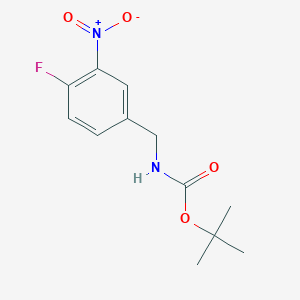
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Vue d'ensemble
Description
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a chemical compound with the CAS Number: 885280-67-1. It has a molecular weight of 270.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthèse des phényl tert-butyl nitroxides fluorés
Ce composé est utilisé dans la synthèse des phényl tert-butyl nitroxides fluorés. Ces nitroxides sont importants pour la création de matériaux fonctionnels et de produits pharmaceutiques présentant des propriétés uniques en raison de la présence d’atomes de fluor. Le procédé implique la substitution d’un atome de fluor dans des arènes polyfluorés par de la tert-butylamine, suivie d’une oxydation pour produire les nitroxides .
Développement des complexes cuivre-nitroxyde
L’interaction du Tert-butyl 4-fluoro-3-nitrobenzylcarbamate avec l’hexafluoroacétylacétonate de cuivre conduit à la formation de complexes cuivre-nitroxyde. Ces complexes ont été étudiés pour leurs propriétés magnétiques, en particulier pour les interactions d’échange ferromagnétique intramoléculaires, qui sont précieuses dans le domaine du magnétisme moléculaire .
Applications pharmaceutiques
En raison de ses caractéristiques structurales, ce composé a des applications potentielles dans les produits pharmaceutiques. Il peut être utilisé comme précurseur pour la synthèse de divers médicaments, en particulier ceux nécessitant un composant aromatique fluoré pour améliorer leurs propriétés pharmacocinétiques .
Science des matériaux
En science des matériaux, le This compound peut être utilisé pour modifier les propriétés de surface des matériaux. L’introduction de groupes fluorés peut conduire au développement de matériaux présentant une résistance accrue aux solvants, aux huiles et à d’autres produits chimiques .
Synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de molécules complexes. Son groupe nitro réactif et le groupe tert-butyle protecteur en font un réactif polyvalent pour de multiples voies de synthèse .
Chimie analytique
En chimie analytique, les dérivés du This compound peuvent être utilisés comme étalons ou réactifs dans diverses méthodes chromatographiques ou spectroscopiques, aidant à la détection et à la quantification de molécules complexes .
Recherche agrochimique
La partie aromatique fluorée de ce composé se retrouve souvent dans les produits agrochimiques. Elle peut être utilisée pour synthétiser de nouveaux composés ayant des applications potentielles comme pesticides ou herbicides, en tirant parti de la bioactivité des systèmes aromatiques fluorés .
Chimie de l’environnement
Enfin, la recherche sur le devenir environnemental des composés fluorés comprend l’étude de dérivés comme le This compound. Comprendre leur dégradation et leur interaction avec les facteurs environnementaux est essentiel pour évaluer leur impact sur les écosystèmes .
Mécanisme D'action
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate acts as an electron-withdrawing group, which means that it can bind to certain molecules and cause them to become more stable. This makes it an ideal reagent for synthetic and analytical chemistry. In addition, this compound can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can bind to certain molecules and cause them to become more stable. In addition, this compound can bind to certain amino acids, allowing it to be used to detect the presence of these amino acids in a sample. It can also interact with certain enzymes, leading to changes in their activity. Finally, this compound can interact with certain hormones, leading to changes in their levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has a number of advantages for use in lab experiments. It is a highly reactive compound, meaning that it can be used in a variety of reactions. It is also relatively stable, meaning that it can be stored for long periods of time without degrading. Finally, it is relatively inexpensive, making it an ideal reagent for synthetic and analytical chemistry. However, this compound does have some limitations. It is toxic, meaning that it should be handled with caution. In addition, it can cause skin and eye irritation, so it should be used with proper safety equipment.
Orientations Futures
There are a number of potential future directions for the use of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in scientific research. One potential direction is the development of new methods of synthesis. This could allow for the production of this compound in larger quantities and at lower costs. Another potential direction is the development of new analytical techniques using this compound. This could allow for the detection of more complex molecules, such as proteins and hormones. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNFPXJSFBABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697678 | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-67-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



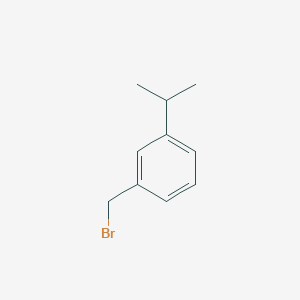
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)


![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
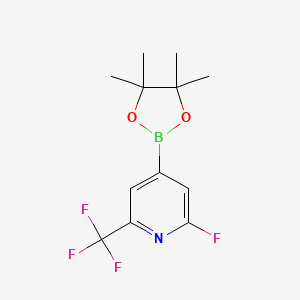
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)

